An In-depth Technical Guide to 3,11-Tetradecadiyne: Properties, Synthesis, and Experimental Considerations
An In-depth Technical Guide to 3,11-Tetradecadiyne: Properties, Synthesis, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of the long-chain internal alkyne, 3,11-tetradecadiyne. Given the limited availability of specific experimental data for this compound, this document synthesizes known information with the general characteristics and reactivity of internal alkynes, offering a valuable resource for its potential application in research and drug development.
Introduction to 3,11-Tetradecadiyne
3,11-Tetradecadiyne is a hydrocarbon featuring a 14-carbon chain with two internal triple bonds located at the 3rd and 11th positions.[1] Its molecular formula is C₁₄H₂₂.[1] As an internal alkyne, it lacks the acidic proton characteristic of terminal alkynes, which significantly influences its reactivity.[2][3] The linear geometry of the sp-hybridized carbons in the triple bonds imparts a unique structural aspect to the molecule.[4][5] Long-chain alkynes are of interest in various fields, including materials science and as building blocks in the synthesis of complex organic molecules, potentially including active pharmaceutical ingredients.[2][6]
Physicochemical Properties
Detailed experimental data for 3,11-tetradecadiyne is not extensively reported in the scientific literature. However, its properties can be estimated based on its molecular structure and by comparison with similar long-chain hydrocarbons and alkynes.
Table 1: Estimated Physicochemical Properties of 3,11-Tetradecadiyne
| Property | Estimated Value/Characteristic | Rationale and Citations |
| Molecular Weight | 190.34 g/mol | Calculated from the molecular formula C₁₄H₂₂. |
| Physical State | Likely a liquid at room temperature. | Long-chain alkanes and alkynes with similar carbon numbers are typically liquids.[5] For example, tetradecane has a melting point of 5.9 °C and a boiling point of 253.6 °C.[7][8][9] |
| Boiling Point | Estimated to be in the range of 240-260 °C. | The boiling point of alkynes is slightly higher than that of the corresponding alkanes due to stronger intermolecular forces.[5] 1-Tetradecene has a boiling point of 251 °C.[10] |
| Melting Point | Estimated to be below 0 °C. | The presence of two triple bonds will disrupt the crystal lattice packing compared to a saturated alkane, likely lowering the melting point. |
| Density | Estimated to be around 0.8 g/mL. | The density of long-chain hydrocarbons is typically less than that of water.[5] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents (e.g., hexane, ether, dichloromethane). | As a nonpolar hydrocarbon, it will follow the "like dissolves like" principle.[5] |
Chemical Properties and Reactivity
As an internal alkyne, the reactivity of 3,11-tetradecadiyne is centered around the electron-rich carbon-carbon triple bonds. It will undergo various addition reactions characteristic of alkynes.[11][12][13]
-
Hydrogenation: The triple bonds can be fully or partially reduced. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) will reduce the alkynes to the corresponding alkane, tetradecane.[12] Partial reduction to a cis-alkene can be achieved using Lindlar's catalyst, while a dissolving metal reduction (e.g., sodium in liquid ammonia) will yield a trans-alkene.[12]
-
Halogenation: 3,11-Tetradecadiyne will react with halogens such as bromine (Br₂) and chlorine (Cl₂) in a stepwise manner. The addition of one equivalent of a halogen will produce a dihaloalkene, and two equivalents will yield a tetrahaloalkane.[11] The addition is typically an anti-addition.[11]
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will also occur across the triple bonds.[11] For an asymmetrical internal alkyne, the reaction may produce a mixture of products.
-
Hydration: Acid-catalyzed hydration (in the presence of a mercury salt catalyst like HgSO₄) of the internal alkyne will lead to the formation of ketones.[12][14] Hydroboration-oxidation provides an anti-Markovnikov addition of water, also resulting in ketones for internal alkynes.[12][14]
-
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) will cleave the triple bonds, yielding carboxylic acids.[13] In the case of 3,11-tetradecadiyne, this would result in a mixture of carboxylic acids.
Synthesis of Internal Alkynes: A General Protocol
Conceptual Workflow for the Synthesis of an Internal Alkyne:
Caption: General workflow for the synthesis of an internal alkyne via alkylation of a terminal alkyne.
Step-by-Step Experimental Protocol (General Example):
This protocol outlines the synthesis of a generic internal alkyne from a terminal alkyne and an alkyl halide.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.
-
Deprotonation: A solution of the terminal alkyne in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in the flask and cooled to an appropriate temperature (e.g., -78 °C with a dry ice/acetone bath).
-
A strong base, such as n-butyllithium (n-BuLi) in hexanes or sodium amide (NaNH₂), is added dropwise to the alkyne solution under a nitrogen atmosphere. The reaction is stirred for a period to ensure complete formation of the acetylide anion.
-
Alkylation: The alkyl halide, dissolved in the same anhydrous solvent, is added dropwise to the acetylide solution at a low temperature.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure internal alkyne.
Analytical Characterization
The structure and purity of 3,11-tetradecadiyne would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show signals corresponding to the different types of protons in the molecule. The alkyl protons adjacent to the triple bonds would appear in a characteristic region.
-
¹³C NMR: The sp-hybridized carbons of the triple bonds would exhibit characteristic chemical shifts in the range of 65-90 ppm.[17]
-
-
Mass Spectrometry (MS): Would provide the molecular weight of the compound and information about its fragmentation pattern, aiding in structural elucidation.
-
Infrared (IR) Spectroscopy: A weak C≡C stretching vibration would be expected in the region of 2100-2260 cm⁻¹. For a symmetrical or near-symmetrical internal alkyne, this peak can be very weak or absent.
Safety and Handling
While specific toxicity data for 3,11-tetradecadiyne is unavailable, general precautions for handling alkynes and flammable hydrocarbons should be followed.[18]
-
Flammability: Alkynes are flammable and should be handled away from ignition sources.[18]
-
Inhalation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors.[18][19]
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves are mandatory.[19][20][21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[19]
Experimental Workflow for Safe Handling and Use:
Caption: A logical workflow for the safe handling and use of alkynes in a laboratory setting.
Potential Applications in Drug Development
The alkyne functional group is a versatile building block in medicinal chemistry. It can participate in various reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which is widely used in drug discovery for lead optimization and bioconjugation. The long hydrocarbon chain of 3,11-tetradecadiyne could be utilized to impart lipophilicity to a drug molecule, potentially influencing its pharmacokinetic properties such as absorption and distribution.
Conclusion
3,11-Tetradecadiyne is a long-chain internal alkyne with potential applications in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited, its physical and chemical properties can be reasonably estimated based on the well-established chemistry of internal alkynes. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the utility of this and similar molecules. Further experimental investigation is necessary to fully characterize its properties and unlock its synthetic potential.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of internal alkynes. Retrieved from [Link]
-
SATHEE - IIT Kanpur. (n.d.). Chemistry Alkynes. Retrieved from [Link]
-
Shaw, R., Elagamy, A., Althagafi, I., & Pratap, R. (2020). Synthesis of alkynes from non-alkyne sources. Organic & Biomolecular Chemistry, 18(17), 3345-3366. [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 10). 11.1: Synthesis of Alkynes. Retrieved from [Link]
-
OrgoSolver. (n.d.). Reactions of Alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of internal alkyne from aldehyde and iodobenzene. Retrieved from [Link]
-
Rizzo, C. J. (1996, October 10). Reactions of Alkynes. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
-
NextSDS. (n.d.). 3,11-TETRADECADIYNE — Chemical Substance Information. Retrieved from [Link]
-
Study.com. (n.d.). Alkynes Definition, Formula & Structure - Lesson. Retrieved from [Link]
-
National Natural Science Foundation of China. (2024, March 15). On-surface synthesis and characterization of polyynic carbon chains. National Science Review. Retrieved from [Link]
-
Glen Research. (2018, May 3). SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Retrieved from [Link]
-
Anderson, H. L., & Claridge, T. D. W. (2016). Masked alkynes for synthesis of threaded carbon chains. Nature Chemistry, 8(6), 602-607. [Link]
-
National Natural Science Foundation of China. (2024, January 22). On-surface synthesis and characterization of polyynic carbon chains. National Science Review. Retrieved from [Link]
-
PubChem. (n.d.). 3,11-Tridecadiene-5,7,9-triyne-1,2-diol. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkyne. Retrieved from [Link]
-
CLEAPSS. (n.d.). Student safety sheets 63 Hydrocarbons. Retrieved from [Link]
-
Duke University Chemistry Department. (n.d.). Safety Manual. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound (E)-1,11-Tridecadiene-3,5,7,9-tetrayne (FDB011658). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
PubChem. (n.d.). 3,11-Tetradecadien-1-ol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,11-Tridecadiene. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,11-Tridecatriene-5,7,9-triyne. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3E-Trideca-1,3-diene-5,7,9,11-tetrayne (FDB004755). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 1,11-Tridecadiene-3,5,7,9-tetrayne (FDB011669). Retrieved from [Link]
-
PubChem. (n.d.). Tetradecanedioic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecanedioic acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TETRADECANEDIOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). Tetradecane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecane. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-3-Hydroxytetradecanoic acid. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound Tetradecanedioic acid (FDB022293). Retrieved from [Link]
-
Wikipedia. (n.d.). Tetradecane. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkyne - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkynes Definition, Formula & Structure - Lesson | Study.com [study.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Tetradecane | C14H30 | CID 12389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetradecane [webbook.nist.gov]
- 9. Tetradecane - Wikipedia [en.wikipedia.org]
- 10. 1-テトラデセン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgosolver.com [orgosolver.com]
- 13. vanderbilt.edu [vanderbilt.edu]
- 14. Alkyne Reactivity [www2.chemistry.msu.edu]
- 15. Internal alkyne synthesis by C-C coupling [organic-chemistry.org]
- 16. Synthesis of alkynes from non-alkyne sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Masked alkynes for synthesis of threaded carbon chains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemistry Alkynes | SATHEE JEE [sathee.iitk.ac.in]
- 19. glenresearch.com [glenresearch.com]
- 20. Safety Manual | Chemistry [chem.duke.edu]
- 21. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
